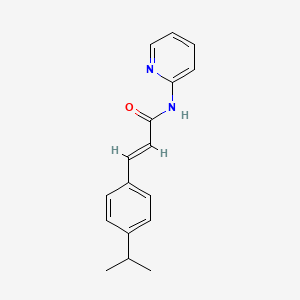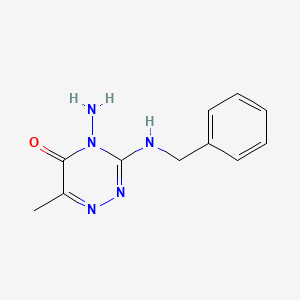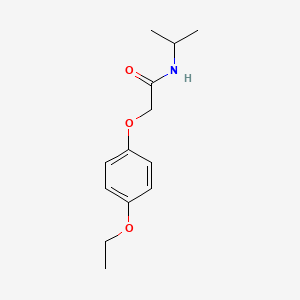
7-methyl-N-(2-pyridinylmethyl)-2-naphthalenesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-methyl-N-(2-pyridinylmethyl)-2-naphthalenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known by its abbreviation, 7-Me-2-NapS, and has been synthesized using various methods.
作用机制
The mechanism of action of 7-Me-2-NapS involves the inhibition of ion channels and receptors. Specifically, this compound has been found to block the ASIC and P2X7 receptors, which are involved in the regulation of various physiological processes. The inhibition of these receptors by 7-Me-2-NapS has been found to have therapeutic potential for the treatment of various diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 7-Me-2-NapS are related to its inhibition of ion channels and receptors. Specifically, the inhibition of ASIC and P2X7 receptors by 7-Me-2-NapS has been found to have anti-inflammatory and analgesic effects. Additionally, this compound has been found to have neuroprotective effects and may have potential applications in the treatment of neurological disorders.
实验室实验的优点和局限性
One advantage of using 7-Me-2-NapS in lab experiments is its potency as an inhibitor of ion channels and receptors. This compound has been found to be effective at low concentrations, which makes it a useful tool for studying these targets. However, one limitation of using 7-Me-2-NapS is its potential for off-target effects. Careful controls and validation experiments are necessary to ensure that the observed effects are specific to the target of interest.
未来方向
There are many potential future directions for the study of 7-Me-2-NapS. One direction is the development of more specific inhibitors of ion channels and receptors, which could have greater therapeutic potential. Additionally, the use of 7-Me-2-NapS in combination with other compounds could lead to synergistic effects and improved therapeutic outcomes. Finally, the study of the pharmacokinetics and pharmacodynamics of 7-Me-2-NapS could lead to a better understanding of its potential applications in the treatment of various diseases.
Conclusion:
In conclusion, 7-methyl-N-(2-pyridinylmethyl)-2-naphthalenesulfonamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been found to be a potent inhibitor of ion channels and receptors. The inhibition of these targets by 7-Me-2-NapS has been found to have therapeutic potential for the treatment of various diseases. While there are limitations to using 7-Me-2-NapS in lab experiments, its potential for future applications makes it an important compound for scientific research.
合成方法
7-Me-2-NapS has been synthesized using various methods, including the reaction of 7-methylnaphthalene-2-sulfonyl chloride with 2-pyridinemethanamine. Another method involves the reaction of 2-pyridinemethanamine with 7-methyl-2-naphthalenesulfonyl chloride. Both of these methods have been found to be effective in producing high yields of 7-Me-2-NapS.
科学研究应用
7-Me-2-NapS has been used in scientific research for various applications, including the study of ion channels and receptors. This compound has been found to be a potent inhibitor of the acid-sensing ion channel (ASIC) and has been used to study the role of ASICs in various physiological processes. Additionally, 7-Me-2-NapS has been used to study the function of the P2X7 receptor, which is involved in the immune response and inflammation.
属性
IUPAC Name |
7-methyl-N-(pyridin-2-ylmethyl)naphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O2S/c1-13-5-6-14-7-8-17(11-15(14)10-13)22(20,21)19-12-16-4-2-3-9-18-16/h2-11,19H,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITIGMTIZUOUHDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=CC(=C2)S(=O)(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
7 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49733441 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
7-Methyl-naphthalene-2-sulfonic acid (pyridin-2-ylmethyl)-amide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(3R*,4R*)-1-{[4-(hydroxymethyl)phenyl]acetyl}-3,4-dimethyl-3-pyrrolidinol](/img/structure/B5691714.png)
![9-{[5-(ethylthio)-2-thienyl]carbonyl}-1-oxa-9-azaspiro[5.5]undecan-5-ol](/img/structure/B5691723.png)


![2-methyl-5-[2-(3-methyl-1H-pyrazol-4-yl)phenyl]-1,3,4-thiadiazole](/img/structure/B5691729.png)
![N-[rel-(3R,4S)-4-isopropyl-1-(tetrahydro-2H-pyran-4-yl)-3-pyrrolidinyl]-1-methyl-1H-pyrazole-4-carboxamide hydrochloride](/img/structure/B5691741.png)

![N-(2-chlorophenyl)-2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5691750.png)
![2-(1-piperidinylmethyl)-1H-naphtho[2,3-d]imidazole](/img/structure/B5691756.png)
![1-(2-methyl-6-propyl-4-pyrimidinyl)-N-[(3R)-3-pyrrolidinyl]-4-piperidinamine dihydrochloride](/img/structure/B5691771.png)
![1-(4-isopropylphenyl)-5-oxo-N-[2-(2-oxo-1,3-oxazolidin-3-yl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B5691777.png)
![2-(3-methoxypropyl)-8-[2-oxo-2-(1-piperazinyl)ethyl]-2,8-diazaspiro[4.5]decan-3-one dihydrochloride](/img/structure/B5691778.png)

![5,5-dimethyl-3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B5691798.png)